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Compound of Interest

Compound Name: 6-(Methylsulfonyl)pyridin-3-amine

Cat. No.: B174374

Introduction

6-(Methylsulfonyl)pyridin-3-amine, with the Chemical Abstracts Service (CAS) registry
number 187143-22-2 and molecular formula CeHsN20:S, is a heterocyclic aromatic amine
containing a sulfonyl group. As a functionalized pyridine derivative, it holds potential as a
building block in the synthesis of novel pharmaceutical compounds and other specialty
chemicals. A thorough spectroscopic characterization is paramount for its unambiguous
identification, purity assessment, and structural elucidation. This technical guide provides a
detailed overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR,
Infrared - IR, and Mass Spectrometry - MS) for this compound.

Disclaimer: Publicly available experimental spectroscopic data for 6-(Methylsulfonyl)pyridin-
3-amine is limited. The data presented in this document is predicted based on the analysis of
its chemical structure and established spectroscopic principles for analogous compounds.

Data Presentation

The predicted quantitative spectroscopic data for 6-(Methylsulfonyl)pyridin-3-amine is
summarized in the following tables for ease of reference and comparison.

Table 1: Predicted *H NMR Spectral Data for 6-(Methylsulfonyl)pyridin-3-amine
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2 d 1H H-2 (Pyridine)
~7.2 dd 1H H-4 (Pyridine)
~7.8 d 1H H-5 (Pyridine)
~4.0 brs 2H -NH:2
~3.1 S 3H -SO2CHs

Solvent: DMSO-de

Table 2: Predicted 13C NMR Spectral Data for 6-(Methylsulfonyl)pyridin-3-amine

Chemical Shift (6, ppm) Assighment
~155 C-6 (Pyridine)
~145 C-3 (Pyridine)
~138 C-2 (Pyridine)
~125 C-5 (Pyridine)
~120 C-4 (Pyridine)
~45 -S02CHs

Solvent: DMSO-ds

Table 3: Predicted FT-IR Spectral Data for 6-(Methylsulfonyl)pyridin-3-amine
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
Asymmetric &
3450 - 3300 Medium Symmetric N-H Primary Amine
Stretching
) Aromatic C-H o ]
3100 - 3000 Medium ) Pyridine Ring
Stretching
N-H Bending ] )
1620 - 1580 Strong ] ) Primary Amine
(Scissoring)
) C=C and C=N o ]
1590 - 1450 Medium ] Pyridine Ring
Stretching
Asymmetric SO2
1350 - 1300 Strong ) Sulfonyl
Stretching
Symmetric SOz
1160 - 1120 Strong ) Sulfonyl
Stretching
Aromatic C-N ]
1335 - 1250 Strong ] Aryl Amine
Stretching

Sample State: Solid
(KBr pellet or ATR)

Table 4: Predicted Mass Spectrometry Data for 6-(Methylsulfonyl)pyridin-3-amine

m/z lon

172.03 [M]* (Molecular lon)

173.04 [M+H]* (Protonated Molecular lon)
93.04 [M - SO2CH3]*

lonization Mode: Electrospray lonization (ESI)

Experimental Protocols
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The following sections detail generalized experimental protocols for the acquisition of NMR, IR,
and MS data for a solid organic compound such as 6-(Methylsulfonyl)pyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of the analyte.

Materials and Equipment:

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., DMSO-ds)

Analytical balance

Volumetric flasks and pipettes

Vortex mixer

Procedure:

o Sample Preparation: Accurately weigh approximately 5-10 mg of 6-(Methylsulfonyl)pyridin-
3-amine for tH NMR, and 20-30 mg for 13C NMR. Dissolve the sample in approximately 0.6-
0.7 mL of deuterated solvent (e.g., DMSO-ds) in a clean, dry vial. Use a vortex mixer to
ensure complete dissolution.

o Sample Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The
final sample height in the tube should be approximately 4-5 cm.

e Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the
sample changer or manually insert it into the magnet.

e Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal
of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then
optimized through an automated or manual "shimming" process to achieve sharp, well-
resolved peaks.
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e 'H NMR Acquisition:
o Load standard proton acquisition parameters.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

o Set a relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to their
equilibrium state between pulses.

o Acquire the Free Induction Decay (FID).
e 13C NMR Acquisition:
o Load standard carbon acquisition parameters with proton decoupling.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

o A significantly higher number of scans will be required due to the low natural abundance of
13C (e.g., 1024 or more).

o Acquire the FID.

o Data Processing: Perform a Fourier transform on the acquired FID to generate the NMR
spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the
residual solvent peak (e.g., DMSO at 2.50 ppm for *H and 39.52 ppm for 13C). Integrate the
peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:
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FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a hydraulic
press for KBr pellets.

Agate mortar and pestle

Spatula

Potassium bromide (KBr), spectroscopy grade
Solvents for cleaning (e.g., isopropanol)
Procedure (ATR Method):

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue
dampened with isopropanol. Record a background spectrum of the empty, clean crystal. This
will be automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 6-(Methylsulfonyl)pyridin-3-amine
powder onto the ATR crystal.

Pressure Application: Use the pressure clamp to ensure good contact between the sample
and the crystal.

Spectrum Acquisition: Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a
resolution of 4 cm~1.

Cleaning: After the measurement, release the pressure clamp, remove the sample, and
clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation
pattern of the molecule.

Materials and Equipment:

o Mass spectrometer with an Electrospray lonization (ESI) source (e.g., a Quadrupole Time-of-
Flight - QTOF or an Orbitrap mass spectrometer).
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e Syringe pump

o HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
 Vials and syringes

Procedure (ESI-MS):

o Sample Preparation: Prepare a dilute solution of 6-(Methylsulfonyl)pyridin-3-amine
(approximately 1-10 pug/mL) in a suitable solvent such as methanol or acetonitrile, often with
the addition of a small amount of formic acid (0.1%) to promote protonation.

 Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard
to ensure accurate mass measurements.

o Sample Infusion: Load the sample solution into a syringe and place it in a syringe pump.
Infuse the sample directly into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

« lonization: Apply a high voltage to the ESI needle (e.g., 3-5 kV) to generate a fine spray of
charged droplets. The heated capillary and nebulizing gas (typically nitrogen) assist in
desolvation, leading to the formation of gas-phase ions.

o Mass Analysis: Acquire the mass spectrum in positive ion mode over a relevant mass-to-
charge (m/z) range (e.g., m/z 50-500).

o Data Analysis: Identify the protonated molecular ion ([M+H]*) to confirm the molecular weight
of the compound. Analyze any fragment ions to gain structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a synthesized chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

« To cite this document: BenchChem. [Spectroscopic Characterization of 6-
(Methylsulfonyl)pyridin-3-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b174374#spectroscopic-data-of-6-
methylsulfonyl-pyridin-3-amine-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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